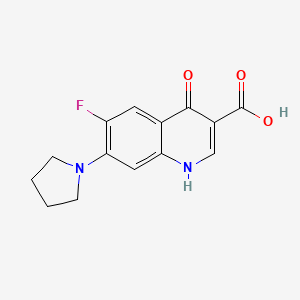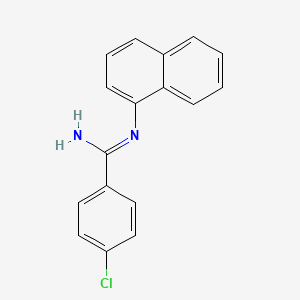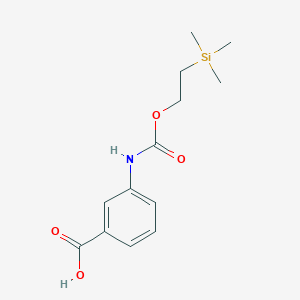![molecular formula C14H14O4S B15064155 1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)
1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
The synthesis of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves multiple steps, typically starting with the formation of the isochroman and thiopyran rings. The synthetic route often includes:
Cyclization Reactions: The formation of the spirocyclic structure is achieved through cyclization reactions involving appropriate precursors.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to introduce the oxo and carboxylic acid functionalities.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiopyran ring, using reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions include substituted derivatives and modified spirocyclic structures.
Applications De Recherche Scientifique
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid can be compared with other spirocyclic compounds:
Similar Compounds: Examples include 4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclopentanes] and 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros[benzo[h]quinazoline-5,1’-cycloalkanes]
Uniqueness: The presence of both isochroman and thiopyran rings in the same molecule, along with the specific functional groups, makes it unique compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C14H14O4S |
|---|---|
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
1-oxospiro[4H-isochromene-3,4'-thiane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c15-12(16)11-9-3-1-2-4-10(9)13(17)18-14(11)5-7-19-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
Clé InChI |
QLTMCIINOXARII-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC12C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)


![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)







